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harpin(pss) protein - 151217-41-3

harpin(pss) protein

Catalog Number: EVT-1518206
CAS Number: 151217-41-3
Molecular Formula: C10H9NO2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Harpin proteins are derived from Pseudomonas syringae, a bacterium that is commonly associated with plant diseases. The most studied variant is the harpin protein HrpZ, which is secreted through the type III secretion system during the bacterial infection process. This protein has been shown to form oligomers and interact with plant membranes, facilitating its role in inducing defense responses .

Classification

Harpin proteins can be classified based on their structure and function:

  • Elicitor Proteins: These proteins trigger immune responses in plants.
  • Oligomeric Structures: Many harpin proteins, including HrpZ, can form oligomers, which are critical for their biological activity .
  • Functional Fragments: Variants of harpin proteins have been developed for agricultural applications, enhancing their efficacy as biopesticides .
Synthesis Analysis

Methods

The synthesis of harpin proteins can be achieved through several methods:

  1. Recombinant DNA Technology: This involves cloning the gene encoding the harpin protein into an expression vector, which is then introduced into a host organism such as Escherichia coli. The bacteria are cultured to produce the harpin protein in large quantities .
  2. Proteolytic Digestion: Full-length harpin proteins can be cleaved using proteolytic enzymes (e.g., chymotrypsin, trypsin) to generate functional fragments that retain elicitor activity .
  3. Chemical Synthesis: In some cases, chemical synthesis methods may be employed to create specific fragments of the harpin protein based on known amino acid sequences .

Technical Details

The production process often includes fermentation techniques to achieve high yields of the desired protein. For example, recombinant E. coli can produce significant intracellular concentrations of the harpin protein, which can then be purified using affinity chromatography techniques .

Molecular Structure Analysis

Structure

Harpin proteins typically exhibit a characteristic structure comprising:

  • Alpha-Helices: Essential for their stability and function.
  • Acidic Regions: These regions contribute to their interaction with plant membranes and are critical for eliciting immune responses .

Data

The molecular weight of the harpin protein HrpZ has been reported to be approximately 37.77 kDa for its monomeric form, with oligomers potentially reaching sizes over 700 kDa . The structural integrity and oligomerization patterns are influenced by environmental conditions such as pH and ionic strength.

Chemical Reactions Analysis

Reactions

Harpin proteins participate in several biochemical reactions within plant systems:

  • Induction of Hypersensitive Response: Upon recognition by plant receptors, harpins initiate signaling cascades that lead to localized cell death and enhanced defense mechanisms.
  • Interaction with Plant Membranes: Harpins can bind to phospholipids in plant cell membranes, facilitating their entry and subsequent signaling activities .

Technical Details

The oligomerization of harpin proteins is crucial for their function. Techniques such as gel filtration chromatography and cross-linking assays are used to study these interactions and confirm the presence of oligomeric forms in solution .

Mechanism of Action

Process

The mechanism by which harpin proteins exert their effects involves several key steps:

  1. Recognition: Harpins are recognized by specific receptors on plant cells.
  2. Signal Transduction: This recognition triggers a cascade of signaling events that activate defense-related genes.
  3. Defense Activation: The resulting response includes the production of reactive oxygen species, callose deposition, and expression of pathogenesis-related proteins .

Data

Research has shown that genes such as PP2-A and GSL5 play essential roles in mediating these defense responses, with significant implications for crop protection strategies against pests like aphids .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Harpin proteins exhibit high solubility in aqueous solutions, which is advantageous for agricultural applications.
  • Stability: They maintain structural stability under various environmental conditions but can undergo denaturation at extreme temperatures or pH levels.

Chemical Properties

  • pI Value: The isoelectric point of harpin proteins typically falls below 5, indicating their acidic nature which influences their interaction with plant membranes .
  • Purity Levels: Techniques such as nickel-nitrilotriacetic acid affinity chromatography yield highly pure preparations (greater than 90%) suitable for research and application .
Applications

Scientific Uses

Harpin proteins have diverse applications in agriculture:

  • Biopesticides: Used as natural elicitors to enhance plant resistance against pathogens.
  • Growth Promoters: They stimulate growth and improve yield in various crops by inducing beneficial physiological changes.
  • Research Tools: Harpins serve as valuable tools in studies investigating plant-pathogen interactions and signaling pathways involved in plant immunity .
Introduction to Harpin(Pss) Protein

Discovery and Historical Context of Harpin(Pss) in Pseudomonas syringae

Harpin(Pss) was first identified in 1993 through pioneering work on P. syringae pv. syringae strain 61. Researchers discovered that T3SS mutants lost the ability to elicit the hypersensitive response (HR) in non-host plants, leading to the isolation of a 34.7 kDa protein (coded by the hrpZ gene) responsible for HR induction. This protein, initially termed HrpZ, was shown to be secreted in an hrp-gene-dependent manner and capable of inducing HR when infiltrated into tobacco leaves at nanomolar concentrations. Crucially, it exhibited unique biochemical properties: heat stability (retaining activity after 30 min at 100°C), protease sensitivity, and lack of cysteine residues—traits now defining features of harpins [2] [7].

Subsequent research revealed that P. syringae pv. tomato DC3000 deploys multiple harpins (HrpZ1, HrpW1, HopAK1, HopP1), forming a functional consortium. Genetic studies showed that quadruple mutants lacking all four harpins exhibited reduced HR elicitation and effector translocation, highlighting functional redundancy. This complexity delayed the full phenotypic characterization of Harpin(Pss), as early single-gene knockouts showed negligible effects [5].

Table 1: Key Historical Milestones in Harpin(Pss) Research

YearDiscoverySignificance
1993First isolation from P. syringae pv. syringae [2]Defined harpin as a new class of HR-eliciting proteins
1998Lipid-binding capability identified [7]Revealed interaction with plant membranes
2001Ion channel activity in artificial bilayers [3]Demonstrated pore-forming function
2010Phosphatidic acid specificity established [3]Linked membrane binding to lipid composition
2018Chitosan nanoencapsulation improved bioavailability [1]Enabled agricultural application via nanotechnology

Taxonomic and Functional Classification Within the HrpZ Family

Harpin(Pss) belongs to the HrpZ family (Transporter Classification Database #1.C.56), a subgroup of the RTX-toxin superfamily unique to Pseudomonas syringae pathovars. Unlike broader harpin families (e.g., HrpN in Erwinia), HrpZ members share:

  • Sequence Features: Glycine content (>12%), acidic pI (pI ~4.15), and leucine-zipper-like motifs enabling oligomerization [4] [6].
  • Structural Motifs: Three conserved functional regions:
  • N-terminal domain: Phosphatidic acid (PA) binding via residues 1–140 and 180–300.
  • Central domain: Peptide-binding region (residues 140–240) with homology to HrpN of Erwinia.
  • C-terminal domain: Oligomerization and pore-forming site (residues 240–345), overlapping with the HR-eliciting epitope [3] [7].

Biophysically, Harpin(Pss) forms large oligomers (dimers to 16-mers) stabilized by leucine-zipper motifs. These oligomers enable pore formation in phosphatidic acid-containing membranes, facilitating cation-selective ion channels (conductance: ~550 pS). The pore function is abolished by deletions in the C-terminus (Δ240–345), confirming this domain’s role in membrane integration [3] [4]. Functionally, Harpin(Pss) operates within a translocon consortium alongside HrpK1 (a HrpF/NopX family translocator). While HrpK1 provides the primary conduit for effector translocation, Harpin(Pss) and other harpins (HrpW1, HopAK1) act as accessory translocators, enhancing pore stability or efficiency [5].

Table 2: Functional Domains of Harpin(Pss)

DomainResiduesFunctionExperimental Evidence
N-terminal1–140Phosphatidic acid bindingBinds PA in lipid overlay assays; PA-dependent pore formation [3]
Central140–240Peptide-binding; homology to HrpNPhage display identifies binding motifs; mini-Mu insertions disrupt binding [7]
C-terminal240–345Oligomerization, pore formation, HR elicitationDeletions abolish oligomerization/HR; synthetic peptides elicit HR [3] [4]

Significance in Plant-Microbe Interactions and Agricultural Research

Harpin(Pss) activates multilayered plant defenses:

  • Early Responses: Within minutes, it induces ion flux (K⁺/H⁺) across membranes and MAPK activation, leading to reactive oxygen species (ROS) burst.
  • Late Responses: Systemic acquired resistance (SAR) via pathogenesis-related (PR) protein accumulation (e.g., chitinase, β-1,3-glucanase) and salicylic acid signaling [1] [4]. Transcriptome analyses of tomato plants treated with Harpin(Pss)-loaded chitosan nanoparticles (H-CSNPs) reveal upregulation of defense genes (PR1, PAL, LOX) within 24 hours. This correlates with enhanced resistance against Rhizoctonia solani, reducing infection severity by 60–70% compared to controls [1].

Agriculturally, Harpin(Pss)’s poor foliar bioavailability has driven innovations in nano-delivery. Chitosan nanoparticles (CSNPs) encapsulating Harpin(Pss) exhibit:

  • Enhanced Stability: 90% encapsulation efficiency and sustained release over 96 hours.
  • Improved Efficacy: Foliar application on tomatoes reduced fungal lesions by 75% at 100 nM concentration—10-fold lower than free Harpin(Pss) required for similar protection [1].

Table 3: Agricultural Applications of Harpin(Pss)-Based Formulations

ApplicationMechanismEfficacy
Chitosan nanoencapsulationSustained release; improved cuticle penetration90% encapsulation efficiency; 75% disease reduction in tomatoes [1]
Fusion with GFPTracking plant entry routesInternalization via stomata/cuticle within 2h [1]
Combination with Bacillus spp.Enhanced growth promotion and biocontrolSynergistic induction of defense enzymes (POX, PPO) [1]

Beyond direct defense elicitation, Harpin(Pss) may facilitate effector translocation during infection. While not essential for T3SS secretion in vitro, it complements HrpK1 in pore formation, suggesting a role in effector delivery. This functional redundancy explains why polymutants lacking multiple harpins show partial—not complete—loss of virulence [5].

Properties

CAS Number

151217-41-3

Product Name

harpin(pss) protein

Molecular Formula

C10H9NO2S

Synonyms

harpin(pss) protein

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